![molecular formula C10H12FNO2 B1382849 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester CAS No. 1373223-14-3](/img/structure/B1382849.png)
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester
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Overview
Description
The compound “3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester” is a fluoroquinolone derivative . Fluoroquinolones are a type of antibacterial drug widely used in the treatment of bacterial infections . This particular compound has been found to inhibit the growth of M. tuberculosis . The incorporation of aminoester or polyethyleneamino fragments has been suggested to increase their ability to penetrate .
Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester,” but unfortunately, the information available is not sufficient to provide a detailed analysis of six to eight unique applications. The search results indicate some potential use in inhibiting the growth of M. tuberculosis, suggesting its role in pharmaceuticals related to treating bacterial infections .
Mechanism of Action
Target of Action
The primary target of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is bacterial DNA-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester: interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the process of bacterial DNA replication, thereby halting the growth and proliferation of the bacteria .
Pharmacokinetics
The ADME properties of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester It is suggested that the incorporation of aminoester or polyethyleneamino fragments may increase its ability to penetrate through cellular membranes , potentially enhancing its bioavailability.
Result of Action
The primary result of the action of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is the inhibition of bacterial growth. Specifically, it has been shown to inhibit the growth of M. tuberculosis .
properties
IUPAC Name |
methyl 3-(4-amino-2-fluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWXMVUBLUJFJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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